2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Description

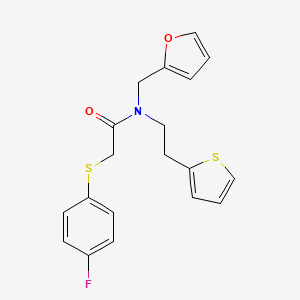

This compound is a structurally complex acetamide derivative featuring:

- A 4-fluorophenylthio group at the α-position of the acetamide core.

- A furan-2-ylmethyl substituent and a 2-(thiophen-2-yl)ethyl group on the nitrogen atom, creating a branched tertiary amide structure.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO2S2/c20-15-5-7-18(8-6-15)25-14-19(22)21(13-16-3-1-11-23-16)10-9-17-4-2-12-24-17/h1-8,11-12H,9-10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYAAEWNNJNYAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, synthetic strategies, and biological activities.

N-(2-Furylmethyl)-2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide ()

- Structural Similarities :

- Contains a furan-2-ylmethyl and 2-(thiophen-2-yl)ethyl substituent on the acetamide nitrogen.

- Key Difference : Replaces the 4-fluorophenylthio group with two phenyl groups at the α-position.

- No biological data is provided, but the thiophene and furan moieties suggest possible activity in CNS or antimicrobial targets .

N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()

- Structural Similarities :

- Features a thiophene ring and a halogenated aromatic substituent (4-bromophenyl).

- Key Differences :

- Lacks the furan-2-ylmethyl and thiophenylethyl groups.

- Simpler secondary amide structure.

- Biological Activity :

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()

- Structural Similarities :

- Dual thiophene substituents (one at the α-position, one on the acetamide nitrogen).

- Key Differences: Includes a cyano group on the thiophene ring, enhancing electron-withdrawing properties.

- Synthesis: Prepared via a two-step process: activation of 2-(thiophen-2-yl)acetic acid to its chloride, followed by coupling with 2-aminothiophene-3-carbonitrile.

- Implications: The cyano group may improve binding to metalloenzymes or redox-sensitive targets .

Pyrimidine/Pyridine-Based Acetamides ()

- Structural Similarities :

- Compounds such as 2-{[4-(4-Fluorophenyl)-6-(phenylthio)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (2k) share a fluorophenylthio group and heterocyclic core.

- Key Differences :

- Pyrimidine/pyridine cores replace the furan and thiophene substituents.

- Activity :

Quinazolinone-Linked Acetamides ()

- Structural Similarities :

- Compounds like 2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide incorporate thioether linkages and aromatic substituents.

- Key Differences: Quinazolinone core introduces rigidity and hydrogen-bonding capacity.

- Activity: Antitumor activity noted, with molecular docking suggesting interactions with DNA topoisomerases .

Comparative Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:

Optimizing synthesis requires careful control of:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reaction efficiency by stabilizing intermediates and facilitating nucleophilic substitutions .

- Catalysts : Bases such as triethylamine or coupling agents (e.g., carbodiimides) improve yields in amidation or thioether formation steps .

- Temperature : Reactions often proceed at 50–80°C to balance kinetics and side-product formation .

- Reaction time : Monitoring via TLC (e.g., 30% ethyl acetate in hexane) ensures completion while avoiding degradation .

Basic: How can researchers confirm the structural integrity of the compound post-synthesis?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy : ¹H/¹³C NMR identifies key functional groups (e.g., fluorophenyl, thiophene) and confirms substitution patterns .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .

- Infrared (IR) spectroscopy : Confirms presence of amide C=O stretches (~1650 cm⁻¹) and thioether bonds .

- Elemental analysis : Ensures stoichiometric alignment with the molecular formula .

Advanced: How can computational methods aid in understanding the compound’s reactivity and electronic properties?

Answer:

- Density Functional Theory (DFT) : Optimizes molecular geometry and predicts frontier molecular orbitals (HOMO/LUMO) to explain electrophilic/nucleophilic sites .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to rationalize observed antimicrobial or anticancer activities .

- Solvent effect modeling : COSMO-RS calculations predict solubility and stability in different solvents, guiding synthesis and formulation .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer:

- Dose-response standardization : Use consistent assay conditions (e.g., cell lines, incubation times) to minimize variability. Compare results under identical protocols .

- Structural analogs : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate structure-activity relationships (SAR) .

- Target validation : Employ siRNA knockdown or CRISPR to confirm specificity for purported targets (e.g., kinases) .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar byproducts .

- Recrystallization : Use ethanol or acetonitrile to enhance purity, leveraging solubility differences between the compound and impurities .

- HPLC : Reverse-phase C18 columns resolve closely related derivatives, especially for chiral centers or regioisomers .

Advanced: What strategies elucidate interaction mechanisms with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) and kinetics for protein targets .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. hydrogen bonding) .

- Cryo-EM/X-ray crystallography : Resolves 3D structures of compound-target complexes to guide rational design .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Cytotoxicity screening : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/peptide substrates .

Advanced: How can researchers address low solubility in aqueous media during biological testing?

Answer:

- Co-solvent systems : Use DMSO (≤0.1%) or cyclodextrin inclusion complexes to enhance dissolution without cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .

Basic: What spectroscopic techniques monitor reaction progress during synthesis?

Answer:

- Thin-Layer Chromatography (TLC) : Tracks reactant consumption using UV-active spots (e.g., 254 nm) .

- In-situ IR : Detects intermediate formation (e.g., disappearance of -SH stretches in thioether synthesis) .

- GC-MS : Identifies volatile byproducts in real-time .

Advanced: How can SAR studies improve the compound’s therapeutic potential?

Answer:

- Bioisosteric replacement : Substitute thiophene with benzothiophene to enhance metabolic stability .

- Fragment-based design : Screen truncated analogs to identify minimal pharmacophores .

- ADMET profiling : Assess permeability (Caco-2 assays), cytochrome P450 inhibition, and plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.